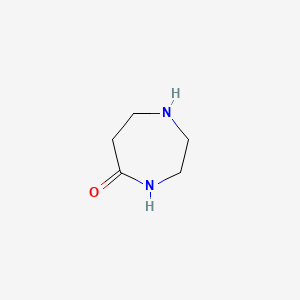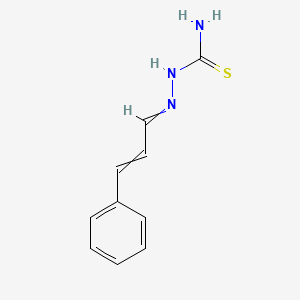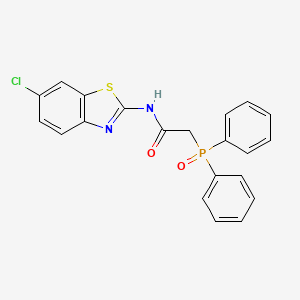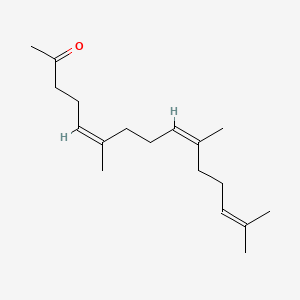![molecular formula C17H16ClNO5 B1224691 2-[4-[(3-Chloro-4-methoxyanilino)-oxomethyl]phenoxy]propanoic acid](/img/structure/B1224691.png)
2-[4-[(3-Chloro-4-methoxyanilino)-oxomethyl]phenoxy]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[(3-chloro-4-methoxyanilino)-oxomethyl]phenoxy]propanoic acid is a member of benzamides.
Scientific Research Applications
Interaction with Muscle Chloride Channels
2-(4-Chloro-phenoxy)propanoic and 2-(4-chloro-phenoxy)butanoic acids, related to the query compound, have been shown to block chloride membrane conductance in rat striated muscle by interacting with a specific receptor. The introduction of an aryloxy moiety in the side-chain affects the biological activity, indicating the importance of chemical structure in their function (Carbonara et al., 2001).
Role in Cell Death and Autophagy
Phenoxypropionic acid derivatives, including similar compounds, have been found to initiate autophagy in L1210 leukemia cells. These compounds can eradicate cell types resistant to common antitumor agents, highlighting their potential use in cancer treatment (Kessel et al., 2007).
Herbicide Application
Similar compounds, like haloxyfop and fluazifop, have been used in agriculture as herbicides. They show better control when applied to annual grasses at an early growth stage, indicating their potential use in weed management (Grichar & Boswell, 1986).
Mutagenicity Studies
Related compounds have been studied for their mutagenic properties. 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone, a potent bacterial mutagen, is a structurally similar compound, suggesting potential mutagenic effects of the query compound that could be explored (Meier et al., 1987).
Analytical Determination in Water Samples
Methods for the determination of phenoxy herbicides, like 4-chloro-2-methylphenoxy propanoic acid in water samples, are relevant for environmental monitoring and assessment. This reflects the importance of analyzing environmental impact and residues of similar compounds (Nuhu et al., 2012).
Derivatization for Gas Chromatographic Analysis
Studies on the derivatization of acidic herbicides, including 2-(4-chloro-2-methylphenoxy)propanoic acid, for gas chromatographic determination, highlight the analytical chemistry applications of similar compounds (Rompa et al., 2004).
Renewable Building Blocks in Material Science
3-(4-Hydroxyphenyl)propanoic acid, a compound structurally related to the query, is used in material science as a renewable building block for the synthesis of polybenzoxazine, demonstrating the application of similar compounds in the development of sustainable materials (Trejo-Machin et al., 2017).
Exposure Assessment in Agricultural Settings
Exposure studies of phenoxy acid herbicides, like 2-(4-chloro-2-methylphenoxy)propanoic acid, in farm workers, are crucial for understanding the occupational health risks associated with these compounds (Manninen et al., 1986).
properties
Product Name |
2-[4-[(3-Chloro-4-methoxyanilino)-oxomethyl]phenoxy]propanoic acid |
|---|---|
Molecular Formula |
C17H16ClNO5 |
Molecular Weight |
349.8 g/mol |
IUPAC Name |
2-[4-[(3-chloro-4-methoxyphenyl)carbamoyl]phenoxy]propanoic acid |
InChI |
InChI=1S/C17H16ClNO5/c1-10(17(21)22)24-13-6-3-11(4-7-13)16(20)19-12-5-8-15(23-2)14(18)9-12/h3-10H,1-2H3,(H,19,20)(H,21,22) |
InChI Key |
ALLQFJGMILKBRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-[[2-(4-chlorophenyl)-1-oxoethyl]amino]phenyl]butanamide](/img/structure/B1224608.png)
![6-[1-Azepanyl(mercapto)methylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1224609.png)
![2-(4-Chlorophenyl)-5-[[(4-methyl-2-thiazolyl)thio]methyl]-1,3,4-oxadiazole](/img/structure/B1224611.png)


![2-methyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}pentanamide](/img/structure/B1224619.png)
![1-[4-Ethoxy-3-[[[4-(2-oxolanylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]thio]methyl]phenyl]ethanone](/img/structure/B1224621.png)
![6,8-dimethyl-N-[4-[(5-methyl-3-isoxazolyl)sulfamoyl]phenyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B1224624.png)


![N-[[(5-chloro-2,1,3-benzothiadiazol-4-yl)amino]-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B1224632.png)
![3-cyclohexyl-2-hydrazinyl-7-(phenylmethyl)-6,8-dihydro-5H-pyrido[2,3]thieno[2,4-b]pyrimidin-4-one](/img/structure/B1224634.png)
![6-(4-Hydroxyphenyl)-5-(4-methoxyphenyl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B1224635.png)
![3-(4-Methylphenyl)sulfonylpropanoic acid [2-[(3,5-dichloro-2-pyridinyl)amino]-2-oxoethyl] ester](/img/structure/B1224637.png)